molecular formula C18H26ClN3O B089500 Hydroxychloroquine CAS No. 118-42-3

Hydroxychloroquine

Cat. No.: B089500
CAS No.: 118-42-3
M. Wt: 335.9 g/mol
InChI Key: XXSMGPRMXLTPCZ-UHFFFAOYSA-N
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Description

Hydroxychloroquine is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus, and porphyria cutanea tarda. This compound is taken by mouth, often in the form of this compound sulfate . It belongs to the antimalarial and 4-aminoquinoline families of medication .

Mechanism of Action

Target of Action

Hydroxychloroquine (HCQ) is an antimalarial medication that also has immunomodulatory properties, making it useful for treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus . The primary targets of HCQ are Toll-like receptors (TLRs) , which exist on the surface of endosomes and play a significant role in the innate immune response and in autoimmune disease . HCQ may also target autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase (NQO2) and transport protein Sec23A (SEC23A) .

Mode of Action

HCQ exerts its effects by interacting with its targets and causing changes in cellular processes. It inhibits the activation of TLRs through two mechanisms: by increasing lysosomal pH, preventing proteolytic cleavage required for TLR activation, and/or by directly binding to DNA and RNA, thus preventing their interaction with TLR receptors in endosomes . Furthermore, HCQ may exert its functions by targeting autophagy-related proteins or regulating the expression of certain proteins .

Biochemical Pathways

HCQ affects several biochemical pathways. It is known to interfere with the endocytic pathway, blockade of sialic acid receptors, restriction of pH mediated spike (S) protein cleavage at the angiotensin-converting enzyme 2 (ACE2) binding site, and prevention of cytokine storm . It also affects the autophagosome–lysosomal pathway and sphingolipid metabolism .

Pharmacokinetics

HCQ is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . It is metabolized in the liver by cytochrome P450 (CYP) enzymes into two metabolites, desethylchloroquine and bisdesethylchloroquine . About 60% of both the drugs remain unchanged and about 40% of the drugs are metabolized . HCQ is also known to interfere with other drugs as it is a substrate for CYP enzymes .

Result of Action

The molecular and cellular effects of HCQ’s action include the reduction of inflammatory molecules and improvement in the clearance of Alzheimer’s-related beta-amyloid protein and abnormal tau accumulation . It also results in loss of inner retinal neurons and retinal ganglion cells (RGC) and compromises visual functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. It has been found that HCQ is ecologically persistent and bioaccumulative, intensifying its presence in different environmental matrices due to improper treatment of waste and no proper legislation . Administration and excretion of HCQ, along with its toxic metabolites, contaminate surface and groundwater . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . This can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Cellular Effects

This compound has been shown to have a variety of effects on cells. It can inhibit terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry . ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry . This compound also acts by suppressing Toll-like receptors to trigger important immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, severe laboratory abnormalities while taking this compound are rare, even in a population with a high rate of comorbidities . Among the abnormalities observed, the majority of them were likely due to disease progression or a medication other than this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be ineffective in preventing or treating SARS-CoV-2 infection, regardless of the dosage used . The LD50 (lethal dose, 50%) of this compound is approximately twice as high as that of chloroquine .

Metabolic Pathways

This compound is metabolized by CYP3A4, CYP2D6, and CYP2C8 in vitro . All three CYPs formed the primary metabolites desethylchloroquine (DCQ) and desethylthis compound (DHCQ) to various degrees .

Transport and Distribution

This compound is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Plasma volumes of distribution up to 65,000 L for chloroquine and 44,257 L for this compound have been reported .

Subcellular Localization

This compound and its metabolites are primarily localized in the cytoplasm . In some cell lines, they accumulate in a specific region of the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydroxychloroquine involves several steps. One method includes the hydroxyl protection of 5-(N-ethyl-N-hydroxyethyl)-2-aminopentane using a silanization reagent. The amino protons are then removed in tetrahydrofuran or toluene using a bis(trimethylsilyl lithium amide) solution to form amino anions. These anions undergo a substitution reaction with 4,7-dichloroquinoline to generate this compound . The this compound sulfate is then salified with sulfuric acid in an alcoholic solution to generate this compound sulfate .

Industrial Production Methods: Industrial production methods for this compound sulfate involve condensing 4,7-dichloroquinoline with a this compound side chain under the action of a catalyst to obtain this compound. This is followed by reacting this compound with sulfuric acid to prepare this compound sulfate .

Chemical Reactions Analysis

Types of Reactions: Hydroxychloroquine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include bis(trimethylsilyl lithium amide) for the removal of amino protons and sulfuric acid for the salification process .

Major Products Formed: The major products formed from these reactions include this compound and this compound sulfate .

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGPRMXLTPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

747-36-4 (sulfate (1:1) salt)
Record name Hydroxychloroquine [INN:BAN]
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DSSTOX Substance ID

DTXSID8023135
Record name Hydroxychloroquine
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Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
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Solubility

2.61e-02 g/L
Record name Hydroxychloroquine
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Mechanism of Action

The exact mechanisms of hydroxychloroquine are unknown. It has been shown that hydroxychloroquine accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole. This activity interferes with the parasite's ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite. Hydroxychloroquine can also interfere with the action of parasitic heme polymerase, allowing for the accumulation of the toxic product beta-hematin. Hydroxychloroquine accumulation in human organelles also raise their pH, which inhibits antigen processing, prevents the alpha and beta chains of the major histocompatibility complex (MHC) class II from dimerizing, inhibits antigen presentation of the cell, and reduces the inflammatory response. Elevated pH in the vesicles may alter the recycling of MHC complexes so that only the high affinity complexes are presented on the cell surface. Self peptides bind to MHC complexes with low affinity and so they will be less likely to be presented to autoimmune T cells. Hydroxychloroquine also reduces the release of cytokines like interleukin-1 and tumor necrosis factor, possibly through inhibition of Toll-like receptors. The raised pH in endosomes, prevent virus particles (such as SARS-CoV and SARS-CoV-2) from utilizing their activity for fusion and entry into the cell. Hydroxychloroquine inhibits terminal glycosylation of ACE2, the receptor that SARS-CoV and SARS-CoV-2 target for cell entry. ACE2 that is not in the glycosylated state may less efficiently interact with the SARS-CoV-2 spike protein, further inhibiting viral entry.
Record name Hydroxychloroquine
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CAS No.

118-42-3
Record name Hydroxychloroquine
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Record name Hydroxychloroquine [INN:BAN]
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Record name HYDROXYCHLOROQUINE
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Record name Hydroxychloroquine
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Melting Point

89-91, 90 °C
Record name Hydroxychloroquine
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Record name Hydroxychloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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